molecular formula C15H22N2O2 B2798380 N-(2-morpholinophenyl)pentanamide CAS No. 303151-46-4

N-(2-morpholinophenyl)pentanamide

Cat. No.: B2798380
CAS No.: 303151-46-4
M. Wt: 262.353
InChI Key: IILIEBKTCCEPRF-UHFFFAOYSA-N
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Description

N-(2-Morpholinophenyl)pentanamide is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . It is characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to a pentanamide chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-morpholinophenyl)pentanamide typically involves the reaction of 2-aminophenylmorpholine with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-aminophenylmorpholine+pentanoyl chlorideThis compound+HCl\text{2-aminophenylmorpholine} + \text{pentanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-aminophenylmorpholine+pentanoyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: The compound can be reduced to form secondary amines, which may further react to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products:

Scientific Research Applications

N-(2-Morpholinophenyl)pentanamide is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-morpholinophenyl)pentanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The morpholine ring can act as a ligand, binding to active sites and modulating the activity of enzymes. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target and context .

Comparison with Similar Compounds

    N-(2-Morpholinophenyl)acetamide: Similar structure but with an acetamide group instead of a pentanamide chain.

    N-(2-Morpholinophenyl)butanamide: Similar structure but with a butanamide chain.

    N-(2-Morpholinophenyl)hexanamide: Similar structure but with a hexanamide chain.

Uniqueness: N-(2-Morpholinophenyl)pentanamide is unique due to its specific chain length, which can influence its chemical reactivity and interaction with molecular targets. The presence of the morpholine ring also imparts distinct properties, such as increased solubility and the ability to form stable complexes with various biomolecules .

Properties

IUPAC Name

N-(2-morpholin-4-ylphenyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-3-8-15(18)16-13-6-4-5-7-14(13)17-9-11-19-12-10-17/h4-7H,2-3,8-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILIEBKTCCEPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=CC=C1N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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